(4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Description
The compound (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a 1-phenylpropane-2,2-diyl central bridge and benzyl substituents at the 4-positions of the oxazoline rings. Its molecular formula is C₃₅H₃₄N₂O₂ (calculated from substituents and bridge), and it is typically stored under inert conditions at 2–8°C . This ligand is designed for asymmetric catalysis, leveraging the stereochemical influence of its benzyl groups and rigid bridge to enhance enantioselectivity in metal-catalyzed reactions. High purity (≥98%) and enantiomeric excess (≥99% ee) are critical for its catalytic performance .
Properties
IUPAC Name |
(4R)-4-benzyl-2-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-29(19-24-15-9-4-10-16-24,27-30-25(20-32-27)17-22-11-5-2-6-12-22)28-31-26(21-33-28)18-23-13-7-3-8-14-23/h2-16,25-26H,17-21H2,1H3/t25-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDFXLZJORKSHN-CLJLJLNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a member of the oxazole family, characterized by its unique structural features that may contribute to its biological activities. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C29H30N2O2
- Molecular Weight : 454.57 g/mol
- CAS Number : 154725773
- IUPAC Name : (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
The biological activity of oxazoles often relates to their ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : Oxazoles can inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : These compounds may act as agonists or antagonists at specific receptors.
- DNA Interaction : Some oxazoles exhibit the ability to intercalate with DNA, affecting replication and transcription processes.
Anticancer Activity
Recent studies have indicated that oxazole derivatives possess anticancer properties. For instance:
- In vitro Studies : Research has demonstrated that compounds similar to (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) exhibit cytotoxic effects against various cancer cell lines. These effects are often attributed to apoptosis induction and cell cycle arrest.
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15 | Apoptosis induction |
| Study B | MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of oxazole derivatives have also been explored:
- Broad Spectrum Activity : Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various oxazole derivatives and evaluated their anticancer efficacy. The compound (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) was found to significantly inhibit tumor growth in xenograft models.
Case Study 2: Antimicrobial Properties
A clinical trial investigated the antimicrobial efficacy of oxazole derivatives in patients with bacterial infections. The results indicated that treatment with compounds similar to (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) led to a notable reduction in infection rates compared to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
Bis(oxazoline) ligands are distinguished by their central bridge, substituents on the oxazoline rings, and steric/electronic properties. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison of Bis(oxazoline) Ligands
Impact of Structural Features
Central Bridge :
- The 1-phenylpropane-2,2-diyl bridge in the target compound introduces a phenyl group that enhances rigidity and π-stacking capabilities compared to the simpler propane-2,2-diyl bridge .
- Cyclopentane-1,1-diyl bridges (e.g., ) increase conformational rigidity, favoring specific metal coordination geometries.
Substituents: Benzyl groups (target compound) provide moderate steric hindrance and electronic donation, ideal for reactions requiring balanced selectivity and activity.
Synthetic Yields :
- Analogs with simpler bridges (e.g., propane-2,2-diyl) are synthesized in high yields (74–99%) , while bulky variants (e.g., tert-butylphenyl) require optimized conditions due to steric challenges .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
